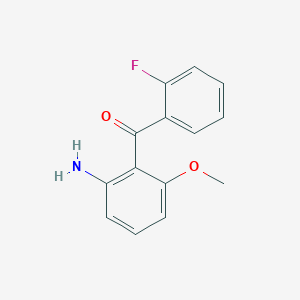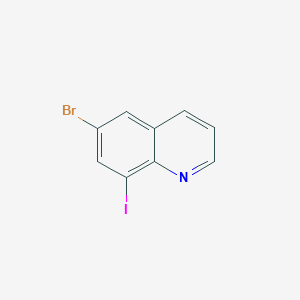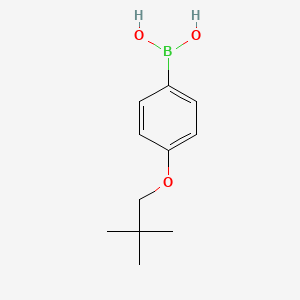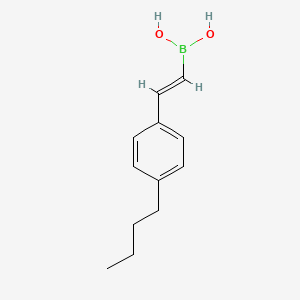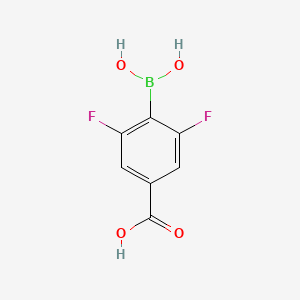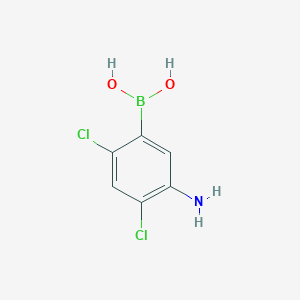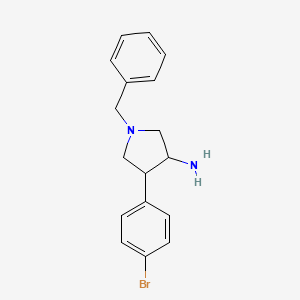
1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine
Descripción general
Descripción
“1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine” is a chemical compound1. It belongs to the class of analogs2. The molecular formula is C17H19BrN2 and the molecular weight is 331.2 g/mol12.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature34. However, the specific synthesis process for “1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine” is not readily available in the retrieved data.
Molecular Structure Analysis
The molecular structure of “1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine” can be analyzed through spectroscopic, thermal, and X-ray crystallographic analyses3. However, the specific details about the molecular structure of this compound are not readily available in the retrieved data.
Chemical Reactions Analysis
The chemical reactions involving “1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine” are not readily available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine” can be analyzed based on its molecular formula and weight12. However, the specific details about the physical and chemical properties of this compound are not readily available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis and Characterization in Coordination Chemistry
A study by Amirnasr, Schenk, and Meghdadi (2002) describes the synthesis and characterization of a series of complexes involving amines, including pyrrolidine derivatives. These complexes were analyzed using various spectroscopic techniques, providing insight into their structural and bonding characteristics (Amirnasr, Schenk, & Meghdadi, 2002).
Hydrogen-bonding Patterns in Enaminones
Balderson, Fernandes, Michael, and Perry (2007) explored hydrogen-bonding patterns in enaminones, including derivatives of pyrrolidine. Their work highlights the intricate network of intra- and intermolecular hydrogen bonds that stabilize these compounds, contributing to our understanding of molecular interactions in pyrrolidine-based structures (Balderson, Fernandes, Michael, & Perry, 2007).
Gold(I)-Catalyzed Intramolecular Amination
Mukherjee and Widenhoefer (2011) demonstrated the use of gold(I) catalysis in the intramolecular amination of allylic alcohols with alkylamines, leading to the formation of pyrrolidine and piperidine derivatives. This research opens pathways for new synthetic methods in the generation of pyrrolidine structures (Mukherjee & Widenhoefer, 2011).
Asymmetric Grignard Cross-Coupling Reaction
Nagel and Nedden (1997) researched the synthesis of diastereomeric derivatives of 3-phosphanylpyrrolidine. Their study contributes to the field of asymmetric catalysis, particularly in Grignard cross-coupling reactions, showcasing the versatility of pyrrolidine derivatives in stereoselective synthesis (Nagel & Nedden, 1997).
Synthesis of 1-Substituted Benzimidazoles
Lygin and Meijere (2009) reported the reaction of o-bromophenyl isocyanide with primary amines, including pyrrolidine derivatives, under CuI catalysis to produce 1-substituted benzimidazoles. This study provides a novel synthetic route for benzimidazole derivatives using pyrrolidine-based compounds (Lygin & Meijere, 2009).
Intervalence Transitions in Mixed-Valence Monocations
Barlow et al. (2005) explored the intervalence charge-transfer (IVCT) band in mixed-valence monocations of bis(triarylamines) linked with vinylene and phenylene-vinylene bridges, involving pyrrolidine derivatives. Their findings contribute to the understanding of electron transfer and molecular electronic properties in these systems (Barlow et al., 2005).
Safety And Hazards
The safety and hazards of “1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine” are not readily available in the retrieved data.
Direcciones Futuras
The future directions for the research and development of “1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine” are not readily available in the retrieved data.
Please note that this analysis is based on the available data and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.
Propiedades
IUPAC Name |
1-benzyl-4-(4-bromophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)19)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORFOQFEPOWZMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1374570.png)
![4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374573.png)
![3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374574.png)
![2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374575.png)
![3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374580.png)
![Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374582.png)
![3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374583.png)
